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Compound of Interest

2-Methyl-1,2,3,4-
Compound Name: ] o
tetrahydroisoquinoline

Cat. No.: B154532

This technical guide provides a comprehensive overview of 2-Methyl-1,2,3,4-
tetrahydroisoquinoline, including its chemical identity, physicochemical properties, synthesis
protocols, and known biological activities of its structural class. This document is intended for
researchers, scientists, and professionals in the field of drug development and medicinal
chemistry.

IUPAC Name and Chemical Structure

The compound with the common name 2-Methyl-1,2,3,4-tetrahydroisoquinoline is
systematically named according to IUPAC nomenclature.

Preferred IUPAC Name: 2-methyl-1,2,3,4-tetrahydroisoquinoline[1]

Other Names: 2-methyl-3,4-dihydro-1H-isoquinoline, N-Methyl-1,2,3,4-tetrahydroisoquinoline[1]
[2]

Chemical Structure:
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Data Presentation: Physicochemical and

Spectroscopic Properties

The following tables summarize key quantitative data for 2-Methyl-1,2,3,4-

tetrahydroisoquinoline.

Table 1: Physicochemical Properties

Property Value Source
Molecular Formula Ci1oH13N PubChem[1]
Molecular Weight 147.22 g/mol PubChem[1]
CAS Number 1612-65-3 PubChem[1]
Appearance Colorless oil Wikipedia
- ) ] Chemical Synthesis
Boiling Point Not available
Database[3]
] ] ] Chemical Synthesis
Melting Point Not available
Database[3]
. ) Chemical Synthesis
Density Not available

Database[3]

Table 2: Spectroscopic Data
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Data Type Key Signals Source

Studies on the analysis of

1,2,3,4-tetrahydroisoquinoline
m/z fragments: 131 (base
Mass Spectrometry (EI) (TIQ) and 1-methyl-1,2,3,4-
peak), 90.9 ) T
tetrahydroisoquinoline (1-

MeTIQ)[4]

Data reported in J. Org. Chem.
13C NMR PubChem[1]
41, 1498(1976)

Biological Activity of Tetrahydroisoquinoline
Derivatives

While specific quantitative biological data for 2-Methyl-1,2,3,4-tetrahydroisoquinoline is
limited in the provided search results, the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a
well-established pharmacophore present in numerous biologically active compounds.[5][6][7]
Derivatives of this core structure have demonstrated a wide range of activities.[8]

Table 3: Biological Activities of Representative THIQ Derivatives
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Quantitative Data

Derivative Class Target/Activity Source
Example
1-Methyl-1,2,3,4-
Tetrahydroisoquinoline
] , an Endogenous
1-Methyl-THIQ Neuroprotective, ] ]
) - Amine with
Analogs Antidepressant
Unexpected

Mechanism of
Action[9]

THIQ-3-Carboxylic
Acids

Bcl-2/Mcl-1 Inhibition

(Anticancer)

Lead compound Ki =
5.2 uM (against Bcl-2)

Discovery and
development of
1,2,3,4-
tetrahydroisoquinoline
-3-carboxylic acid
derivatives as Bcl-
2/Mcl-1 inhibitors[10]

1,1-Dialkyl-THIQs

Dopamine D2

Receptor Blocking

Synthesis and
Contractile Activity of
Substituted 1,2,3,4-
Tetrahydroisoquinoline
s[11]

Various Substituted
THIQs

Anticonvulsant,

Antibacterial

Biological Activities of
Tetrahydroisoquinoline

s Derivatives[7]

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis and evaluation of novel

compounds. Below are representative protocols for the synthesis of the tetrahydroisoquinoline

core and a common assay for evaluating cytotoxicity.

General Synthesis of N-Methyl-Tetrahydroisoquinolines
via Bischler-Napieralski Reaction
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The Bischler-Napieralski reaction is a classical method for synthesizing 3,4-
dihydroisoquinolines, which can then be reduced and N-alkylated to yield the target structure.

[5]
Step 1: N-Acylation of B-Phenylethylamine

» Dissolve B-phenylethylamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM)
or toluene.

e Add a base, for example, triethylamine (1.2 eq), and cool the mixture to 0 °C in an ice bath.

» Slowly add an acylating agent, such as acetyl chloride (1.1 eq), dropwise to the solution.

 Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin
Layer Chromatography (TLC).

o Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate
solution, and brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to yield the N-acyl derivative.

Step 2: Cyclization to 3,4-Dihydroisoquinoline

o Dissolve the N-acyl product from Step 1 in a solvent like acetonitrile or toluene.

e Add a dehydrating agent such as phosphorus oxychloride (POCIs) or phosphorus pentoxide
(P20s) (2.0-3.0 eq).[5]

o Reflux the mixture for 2-6 hours until the starting material is consumed (monitor by TLC).

e Cool the reaction mixture and carefully quench by pouring it onto crushed ice.

» Basify the aqueous solution with a strong base (e.g., NaOH) to pH > 10 and extract with an
organic solvent (e.g., ethyl acetate).

o Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to give
the crude 3,4-dihydroisoquinoline.
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Step 3: Reduction to Tetrahydroisoquinoline

Dissolve the crude 3,4-dihydroisoquinoline from Step 2 in methanol.

Cool the solution to 0 °C and add sodium borohydride (NaBHa4) (1.5-2.0 eq) portion-wise.

Stir the reaction at room temperature for 1-3 hours.

Remove the methanol under reduced pressure, add water, and extract with DCM.

Dry the combined organic layers and concentrate to yield the tetrahydroisoquinoline core.
Step 4: N-Methylation

o Dissolve the tetrahydroisoquinoline from Step 3 (1.0 eq) in a solvent like methanol or
acetonitrile.

e Add formaldehyde (37% aqueous solution, 1.5 eq) and a reducing agent such as sodium
cyanoborohydride (NaBHsCN) (1.5 eq).

 Stir the reaction at room temperature overnight.

e Quench the reaction, remove the solvent, and perform an aqueous work-up followed by
extraction.

 Purify the crude product by column chromatography on silica gel to obtain 2-Methyl-1,2,3,4-
tetrahydroisoquinoline.

Protocol for MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used
to measure cytotoxicity of chemical compounds.

o Cell Plating: Seed cancer cells (e.g., Jurkat cells) in a 96-well plate at a density of 5,000-
10,000 cells per well and incubate for 24 hours to allow for cell attachment.[10]

o Compound Treatment: Prepare serial dilutions of the test compound (e.g., a THIQ derivative)
in cell culture medium. Remove the old medium from the wells and add 100 pL of the
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compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cell
death.

 Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37 °C in a
humidified 5% CO2 atmosphere.

e MTT Addition: Add 10 pL of MTT solution (5 mg/mL in PBS) to each well and incubate for
another 4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple
formazan crystals.

e Formazan Solubilization: Carefully remove the medium and add 100 pL of a solubilizing
agent (e.g., DMSO or a solution of 0.01 M HCI in 10% SDS) to each well to dissolve the
formazan crystals.

» Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm
using a microplate reader.

» Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the
viability against the compound concentration and determine the 50% cytotoxic concentration
(CCso) using non-linear regression analysis.

Visualization of Pathways and Workflows

Diagrams created using Graphviz provide a clear visual representation of complex processes.

Apoptotic Signhaling Pathway of THIQ Derivatives

Certain tetrahydroisoquinoline derivatives have been shown to induce apoptosis in human cells
through the activation of MAPK signaling pathways.[12]
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Caption: Apoptotic pathway induced by select THIQ derivatives.

Experimental Workflow: Bischler-Napieralski Synthesis

This diagram illustrates the key stages in the synthesis of the 2-methyl-1,2,3,4-
tetrahydroisoquinoline core.
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Caption: General workflow for the synthesis of 2-Methyl-THIQ.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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